molecular formula C17H24N2O2 B15219017 Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate

Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate

Cat. No.: B15219017
M. Wt: 288.4 g/mol
InChI Key: XPWRJWARMPKDKX-UHFFFAOYSA-N
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Description

Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group attached to a spirocyclic azaspirodecane ring system, which is further linked to a carbamate group. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate typically involves the reaction of benzylamine with a spirocyclic lactam intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the amine on the lactam carbonyl group. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various alkyl or aryl groups attached.

Scientific Research Applications

Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable spirocyclic structure.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
  • 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

Uniqueness

Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure provides enhanced stability and rigidity, making it a valuable compound for various applications in research and industry.

Biological Activity

Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate, a compound belonging to the class of spirocyclic derivatives, has garnered attention for its diverse biological activities, particularly in antimicrobial and neuropharmacological contexts. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound has a unique spirocyclic structure that contributes to its biological properties. The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 254.37 g/mol
CAS Number 1824202-09-6

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. In a study assessing the activity against various bacterial strains, compounds similar to this compound were evaluated using agar diffusion assays.

Table 1: Antibacterial Activity of Related Compounds

CompoundGram-positive ActivityGram-negative ActivityMIC (µg/mL)
Compound 8aEffectiveModerate16
Compound 12Highly EffectiveModerate8
LinezolidHighly EffectiveEffective4

Both compound 8a and compound 12 showed comparable activity to linezolid against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting their potential as alternatives in treating resistant infections .

Neuropharmacological Effects

The spirocyclic structure of this compound also shows promise in neuropharmacology. In studies evaluating its effects on sensory neurons, it was found to inhibit calcium influx in HEK293 cells expressing human TRPM8 channels, which are involved in thermosensation and pain pathways.

Table 2: TRPM8 Antagonistic Activity

CompoundIC50 (nM)
Benzyl Carbamate64 ± 2
Menthol~70

The compound demonstrated a significant inhibitory effect on icilin-induced calcium entry with an IC50 value of 64 nM, indicating potential for development as a therapeutic agent for conditions involving chronic pain and neuropathic disorders .

Case Studies and Clinical Implications

A notable case study highlighted the use of this compound derivatives in models of neuropathic pain. In murine models, local administration resulted in dose-dependent inhibition of cold allodynia, suggesting that these compounds may be beneficial in managing pain associated with chemotherapy or nerve injuries .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl N-(8-azaspiro[4.5]decan-4-yl)carbamate

InChI

InChI=1S/C17H24N2O2/c20-16(21-13-14-5-2-1-3-6-14)19-15-7-4-8-17(15)9-11-18-12-10-17/h1-3,5-6,15,18H,4,7-13H2,(H,19,20)

InChI Key

XPWRJWARMPKDKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCNCC2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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